Cas no 2096987-07-2 (5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine)

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused triazolopyrimidine core with chloro and fluoro substituents. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both halogen atoms enhances its versatility in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. Its electron-deficient aromatic system is particularly useful in designing bioactive molecules, including kinase inhibitors and antimicrobial agents. The compound's stability under standard handling conditions and compatibility with diverse reaction conditions further contribute to its utility in medicinal chemistry and material science research.
5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine structure
2096987-07-2 structure
Product Name:5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine
CAS No:2096987-07-2
MF:C5H2ClFN4
MW:172.547582149506
MDL:MFCD30720814
CID:4781503
PubChem ID:125528052
Update Time:2025-10-29

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine
    • 5-chloro-8-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine
    • 5-chloro-8-fluoro[1,2,4]triazolo[1,5-{c}]pyrimidine
    • MFCD30720814
    • 2096987-07-2
    • LS-11007
    • E85970
    • ALBB-030703
    • AKOS030211356
    • MDL: MFCD30720814
    • Inchi: 1S/C5H2ClFN4/c6-5-8-1-3(7)4-9-2-10-11(4)5/h1-2H
    • InChI Key: AHNKQZVQUORKNR-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C2=NC=NN21)F

Computed Properties

  • Exact Mass: 171.9952019g/mol
  • Monoisotopic Mass: 171.9952019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.1

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine Pricemore >>

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Matrix Scientific
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5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine Related Literature

Additional information on 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine

Introduction to 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 2096987-07-2)

5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine, identified by its CAS number 2096987-07-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazolopyrimidine class, a scaffold known for its broad spectrum of biological activities. The structural features of 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine, particularly the presence of both chloro and fluoro substituents, contribute to its unique chemical properties and potential pharmacological effects.

The synthesis of 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The introduction of the chloro and fluoro groups at specific positions on the triazolopyrimidine ring is critical for achieving the desired biological activity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.

One of the most compelling aspects of 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine is its potential as an intermediate in the development of novel therapeutic agents. The triazolopyrimidine core is a privileged structure in drug discovery, exhibiting efficacy against various diseases due to its ability to interact with multiple biological targets. The chloro and fluoro substituents enhance the compound's metabolic stability and binding affinity, making it a promising candidate for further exploration.

In recent years, researchers have been investigating the pharmacological properties of 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine in several disease models. Studies have shown that this compound exhibits significant anti-inflammatory and anticancer activities. The anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical studies have demonstrated that 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting anti-apoptotic proteins.

The structural flexibility of 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine also allows for modifications that can enhance its pharmacokinetic properties. For instance, derivatization at the 3-position of the pyrimidine ring can improve oral bioavailability and reduce systemic toxicity. These modifications are crucial for translating preclinical findings into clinical applications. Furthermore, computational modeling techniques have been employed to predict the binding interactions between 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine and biological targets such as kinases and transcription factors. This approach has helped in designing more potent derivatives with improved therapeutic profiles.

The role of 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine in addressing unmet medical needs is further underscored by its potential in combination therapy regimens. By targeting multiple pathways simultaneously, this compound could synergize with existing treatments to enhance efficacy and reduce resistance. For example, studies have suggested that combining 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine with chemotherapeutic agents could lead to better outcomes in cancer patients. This underscores the importance of continued research into novel drug candidates like 5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine.

From a regulatory perspective, 5-Chloro-8-fluoro [ 1 , 2 , 4 ] tri az ol o [ 1 , 5 - c ] py rim id ine must be manufactured and handled according to Good Manufacturing Practices (GMP) to ensure quality and safety. Documentation of synthesis routes, impurity profiles, stability data, and toxicological studies are essential for regulatory submissions. These efforts are critical for advancing the compound from preclinical stages to clinical trials where it can be evaluated for its therapeutic potential in human populations.

Future directions in the research of CAS No.2096987-07-2 include exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that triazolopyrimidines may modulate neurotransmitter systems involved in these conditions. Additionally, novel synthetic strategies could be developed to produce analogs with enhanced selectivity and reduced side effects. Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms will be instrumental in realizing these goals.

In conclusion, 5 - Chlor o - 8 - flu or o [ 1 , 2 , 4 ] tri az ol o [ 1 , 5 - c ] py rim id ine is a versatile compound with significant potential in drug discovery. Its unique structural features, coupled with promising preclinical results, make it an attractive candidate for further development. As research continues to uncover new therapeutic applications, this compound is poised to play a vital role in addressing some of today's most challenging medical conditions.

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